5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one

Monoamine oxidase inhibition Neurodegeneration Enzyme kinetics

5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one (CAS 62930-23-8) is a C-3 functionalized isobenzofuran-1(3H)-one (phthalide) derivative distinguished by a 5-amino substituent on the benzofuranone core. This compound belongs to the 3-arylbenzofuranone class, a scaffold recognized for monoamine oxidase (MAO) inhibition and antioxidant activity.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 62930-23-8
Cat. No. B12877225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one
CAS62930-23-8
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCOC1(C2=C(C=CC(=C2)N)C(=O)O1)C3=CC=CC=C3
InChIInChI=1S/C15H13NO3/c1-18-15(10-5-3-2-4-6-10)13-9-11(16)7-8-12(13)14(17)19-15/h2-9H,16H2,1H3
InChIKeyWYIWDDSEKLLSRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one (CAS 62930-23-8): Procurement-Relevant Background for a Dual MAO-A/B Inhibitor Scaffold


5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one (CAS 62930-23-8) is a C-3 functionalized isobenzofuran-1(3H)-one (phthalide) derivative distinguished by a 5-amino substituent on the benzofuranone core. This compound belongs to the 3-arylbenzofuranone class, a scaffold recognized for monoamine oxidase (MAO) inhibition and antioxidant activity [1]. With a molecular formula of C₁₅H₁₃NO₃, molecular weight of 255.27 g/mol, and a calculated LogP of 2.87, its physicochemical profile sits within drug-like chemical space and distinguishes it from non-amino 3-arylbenzofuranone analogs that lack the hydrogen-bond donor capacity of the aromatic amine .

5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one: Why In-Class Analogs Cannot Substitute Without Quantitative Validation


Within the 3-arylbenzofuranone family, MAO-A vs. MAO-B isoform selectivity and absolute potency are exquisitely sensitive to the nature and position of substituents. Literature evidence shows that C6-substituted phthalide analogs can achieve MAO-B IC₅₀ values as low as 1.4 nM, while C5-amino derivatives display a markedly different selectivity fingerprint, often favoring MAO-A [1]. The 5-amino-3-methoxy-3-phenyl substitution pattern therefore produces a unique dual MAO-A/B inhibition profile that cannot be assumed for its des-amino or differently substituted congeners. Without direct comparative data, generic substitution risks selecting a compound with an inverted selectivity ratio, undermining target engagement in MAO-A-dependent disease models. Furthermore, the 5-amino group provides a reactive nucleophilic handle for late-stage functionalization—a synthetic utility absent in the 3-methoxy-3-phenyl analog (CAS 7335-63-9) [2].

5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one: Quantitative Differentiation Evidence vs. Closest Comparators


MAO-A Inhibitory Potency: 5-Amino Derivative vs. Benchmark C6-Substituted Phthalide Series

The target compound (BindingDB ID: BDBM50075960) inhibits human recombinant MAO-A with an IC₅₀ of 7.60 nM in an Sf9 cell-based assay [1]. This is 12.6-fold more potent than the most active MAO-A inhibitor reported among a series of nineteen C6-substituted phthalide analogs (IC₅₀ = 96 nM) [2]. The assay context—recombinant human enzyme, cell-based format, and fluorescent readout—is comparable between the two datasets, supporting cross-study comparison.

Monoamine oxidase inhibition Neurodegeneration Enzyme kinetics

MAO-A vs. MAO-B Selectivity Ratio: Divergence from C6-Phthalide Structural Class

The selectivity ratio (IC₅₀ MAO-B / IC₅₀ MAO-A) for the target compound is approximately 21, derived from MAO-A IC₅₀ = 7.60 nM and MAO-B IC₅₀ = 160 nM [1]. This moderate MAO-A preference contrasts with the extreme MAO-B selectivity observed in the most potent C6-substituted phthalides, which exhibit a selectivity ratio of ~69 (MAO-A IC₅₀ = 96 nM; MAO-B IC₅₀ = 1.4 nM) [2]. The 3.3-fold difference in selectivity ratio indicates that the 5-amino substitution redirects isoform preference away from MAO-B-exclusive inhibition.

Isoform selectivity MAO-B Parkinson's disease

MAO-B Inhibitory Potency: Positioning Among 3,6-Disubstituted Isobenzofuran-1(3H)-one Derivatives

The target compound inhibits human recombinant MAO-B with an IC₅₀ of 160 nM [1]. This is 2.2-fold more potent than compound 6m, an optimized 3,6-disubstituted isobenzofuran-1(3H)-one from Liu et al. (2022) which achieved a MAO-B IC₅₀ of 350 nM (0.35 μM) [2]. The comparison demonstrates that 5-amino-3-methoxy substitution can surpass the MAO-B potency of certain 6-(R)-3-hydroxypyrrolidine-bearing analogs.

MAO-B inhibition Neuroprotection Structure-activity relationship

Physicochemical Differentiation: LogP, PSA, and Hydrogen-Bond Donor Capacity vs. Des-Amino Analog

The target compound possesses a calculated LogP of 2.87 and a topological polar surface area (TPSA) of 61.55 Ų . Its des-amino analog, 3-methoxy-3-phenyl-2-benzofuran-1(3H)-one (CAS 7335-63-9), lacks the -NH₂ group and has a LogP of approximately 3.2 and a TPSA of 43.37 Ų (ACD/Labs predicted values) . The 0.33-unit LogP reduction and 18 Ų TPSA increase introduced by the 5-amino group shift the compound into more favorable CNS drug-like space (LogP < 3, TPSA < 70 Ų) while providing a hydrogen-bond donor absent in the comparator.

Lipophilicity Drug-likeness Permeability

Antioxidant Activity Potential: Class-Level Inference from 3-Arylbenzofuranone Scaffold

3-Arylbenzofuranone derivatives, including Compound 20 from Yang et al. (2020), exhibit acetylcholinesterase inhibition (IC₅₀ = 0.089 μM) comparable to donepezil (IC₅₀ = 0.059 μM) and demonstrate antioxidant activity in DPPH and ABTS radical scavenging assays [1]. The target compound, bearing the same 3-arylbenzofuranone core with an electron-donating 5-amino group, is predicted to exhibit enhanced radical-scavenging capacity relative to the unsubstituted scaffold, based on structure-activity relationship (SAR) trends showing that electron-donating substituents increase hydrogen-atom transfer (HAT) efficiency [2]. However, no direct antioxidant assay data for the specific compound are available; this inference is class-level only.

Antioxidant DPPH assay Radical scavenging

5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one: High-Value Procurement Scenarios Grounded in Quantitative Evidence


CNS Drug Discovery Programs Targeting Dual MAO-A/B Inhibition for Depression and Anxiety

The compound's MAO-A IC₅₀ of 7.60 nM and balanced selectivity ratio (~21) make it a preferred starting scaffold for depression-focused projects, where MAO-A inhibition is the primary efficacy driver and excessive MAO-B selectivity would be undesirable [1]. Procurement teams should request batch-specific IC₅₀ certificates for both isoforms to confirm selectivity ratio consistency. This scenario leverages the 12.6-fold MAO-A potency advantage over C6-phthalide analogs documented in Section 3, Evidence Item 1.

Parkinson's Disease Research Requiring Potent MAO-B Inhibition with CNS-Penetrant Physicochemical Profile

With an MAO-B IC₅₀ of 160 nM—2.2-fold superior to Liu's 3,6-disubstituted analog—and a LogP of 2.87 within CNS-optimal range, the compound is positioned for Parkinson's disease models where MAO-B inhibition is the therapeutic mechanism [2]. The TPSA of 61.55 Ų predicts adequate blood-brain barrier permeability. Users should validate CNS exposure in rodent pharmacokinetic studies upon procurement.

Late-Stage Functionalization via the 5-Amino Handle for Targeted Library Synthesis

The 5-amino group enables further chemical elaboration—such as amide coupling, sulfonamide formation, or reductive amination—to generate focused libraries of MAO inhibitors or CNS-active agents [3]. This synthetic utility, absent in the des-amino analog, makes the compound a versatile intermediate for medicinal chemistry. Procurement specifications should include minimum 95% purity and confirmation of free amine content by LC-MS or NMR.

Multi-Target Anti-Alzheimer's Agent Development (MAO Inhibition + Antioxidant Activity)

Based on class-level evidence that 3-arylbenzofuranones combine MAO inhibition with antioxidant capacity, the target compound is a candidate for Alzheimer's disease multi-target drug discovery [4]. The predicted radical-scavenging enhancement from the 5-amino substituent, together with validated MAO-A/B inhibition, supports a dual-mechanism approach. Users should request experimental DPPH or ORAC assay data to confirm antioxidant activity upon procurement.

Quote Request

Request a Quote for 5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.